Trisulfide, bis[(methylthio)methyl]
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Overview
Description
Trisulfide, bis[(methylthio)methyl]: is an organosulfur compound with the molecular formula C4H10S5. It is also known by other names such as 1,3-Bis((methylthio)methyl)trisulfane and di-(thiomethylmethyl) trisulfide This compound is characterized by the presence of three sulfur atoms in a chain, flanked by two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trisulfide, bis[(methylthio)methyl] typically involves the reaction of methylthiomethyl halides with sodium trisulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired trisulfide compound .
Industrial Production Methods: Industrial production methods for trisulfide, bis[(methylthio)methyl] are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Trisulfide, bis[(methylthio)methyl] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or other sulfur-containing compounds.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: In chemistry, trisulfide, bis[(methylthio)methyl] is used as a reagent in various organic synthesis reactions. Its unique sulfur-sulfur bonds make it a valuable intermediate in the synthesis of more complex sulfur-containing compounds .
Biology and Medicine: It may be used in the development of new drugs or as a tool for studying sulfur-related biochemical processes .
Industry: In industry, trisulfide, bis[(methylthio)methyl] can be used in the production of specialty chemicals, including those used in the rubber and polymer industries. Its unique properties make it suitable for use as a vulcanizing agent or as an additive to improve the performance of certain materials .
Mechanism of Action
The mechanism by which trisulfide, bis[(methylthio)methyl] exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur-sulfur bonds can undergo cleavage and reformation, allowing the compound to participate in redox reactions and other chemical processes. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Dimethyl trisulfide (C2H6S3): This compound has a similar trisulfide structure but with two methyl groups instead of methylthio groups.
2,4,5,6,8-Pentathianonane (C4H10S5): This compound has a similar molecular formula but a different structural arrangement of sulfur atoms.
Uniqueness: Trisulfide, bis[(methylthio)methyl] is unique due to the presence of methylthio groups, which provide additional reactivity and potential for functionalization compared to other trisulfides. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
88496-84-8 |
---|---|
Molecular Formula |
C4H10S5 |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
methylsulfanyl-(methylsulfanylmethyltrisulfanyl)methane |
InChI |
InChI=1S/C4H10S5/c1-5-3-7-9-8-4-6-2/h3-4H2,1-2H3 |
InChI Key |
RMWUJPCWKPBBKS-UHFFFAOYSA-N |
Canonical SMILES |
CSCSSSCSC |
Origin of Product |
United States |
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